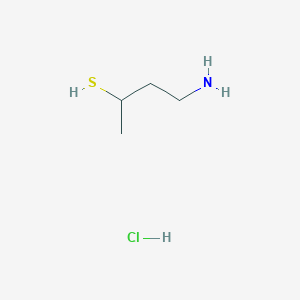
4-Aminobutane-2-thiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobutane-2-thiol hydrochloride is a chemical compound with the molecular formula C4H11NS·HCl and a molecular weight of 141.66 g/mol . It is a thiol derivative, characterized by the presence of both an amino group and a thiol group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobutane-2-thiol hydrochloride typically involves the reaction of 4-aminobutan-2-one with hydrogen sulfide in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired thiol compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process that includes the initial synthesis of the intermediate compounds, followed by purification and conversion to the hydrochloride salt. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobutane-2-thiol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, primary amines from reduction, and substituted amines from nucleophilic substitution .
Applications De Recherche Scientifique
4-Aminobutane-2-thiol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based redox biology and as a probe for thiol-disulfide exchange reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 4-Aminobutane-2-thiol hydrochloride involves its ability to participate in thiol-disulfide exchange reactions, which are crucial in maintaining redox homeostasis in biological systems. The compound can interact with various molecular targets, including enzymes and proteins, modulating their activity through the formation and breaking of disulfide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Aminobutane-2-thiol hydrochloride include:
Cysteamine hydrochloride: Another thiol-containing compound with similar reactivity.
4-Aminobutan-2-one hydrochloride: A related compound with an amino group but lacking the thiol group.
Uniqueness
This compound is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups. This dual functionality makes it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
4-aminobutane-2-thiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMERDCNACHETAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)S.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870-66-6 |
Source


|
| Record name | 4-aminobutane-2-thiol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
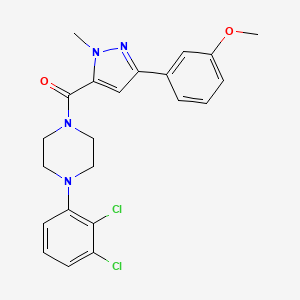
![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2800546.png)
![N-(4-ethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2800548.png)
![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2800553.png)
![3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine](/img/structure/B2800554.png)
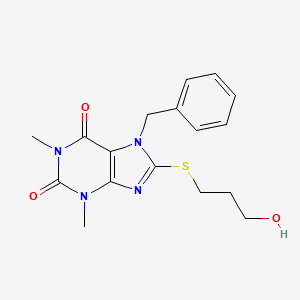
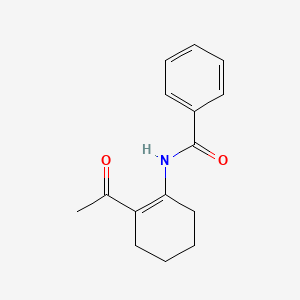
![N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2800558.png)
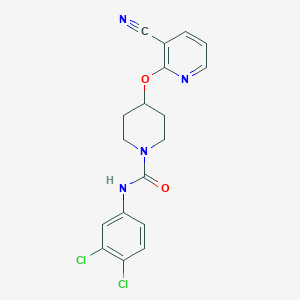
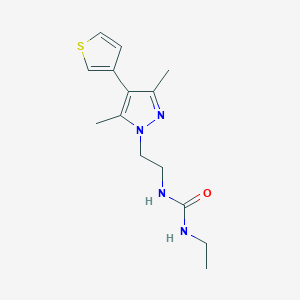
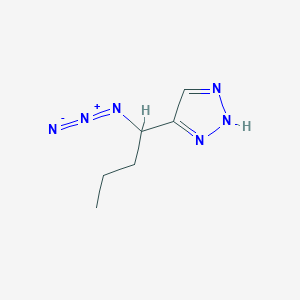
![N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2800566.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2800568.png)
